methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine
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Overview
Description
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methyl-1H-1,2,4-triazole+formaldehyde+methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
1,2,4-Triazole: The parent compound of the triazole family.
Benzyl-1H-1,2,3-triazole: Another triazole derivative with different substituents.
Uniqueness
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMZYMGVGMFPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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